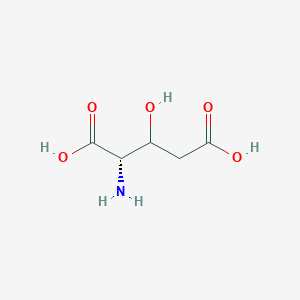
3,5-二氯-L-酪氨酸
描述
3,5-Dichloro-L-tyrosine is a chloroamino acid that is L-tyrosine carrying chloro- substituents at positions C-3 and C-5 of the benzyl group. It is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .
Synthesis Analysis
The synthesis of 3,5-Dichloro-L-tyrosine involves the iodination of iodine monochloride. The optimal conditions for iodination of iodine monochloride were found to be: the volume ratio of acetic acid solvent to iodine monochloride was 8:1, the mole ratio of iodine monochloride to L-tyrosine was 3.6:1, and the reaction temperature was 60 ℃ . In another study, twenty-two halogenated L-tyrosine derivatives were synthesized to examine new substances for the treatment of Chagas disease .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-L-tyrosine is C9H9Cl2NO3 . The structure of the compound includes a benzyl group with chloro- substituents at positions C-3 and C-5 .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichloro-L-tyrosine is 250.08 g/mol . The compound is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .
科学研究应用
立体化学研究:3,5-二氯-L-酪氨酸经历去氨溴化反应形成相应的α-溴酸,保持构型不变。这一过程受强邻位芳基参与的影响,形成苯酚形式 (Koga, Juang, & Yamada, 1978)。
呼吸道暴露生物标志物:3,5-二氯-L-酪氨酸和3-氯酪氨酸作为过氧化物酶催化的氯应激在各种生理条件下的生物标志物,可指示对环境气态氯化化学品的暴露 (Sochaski, Jarabek, Murphy, & Andersen, 2008)。
硝化和氯化物种形成:在亚硝酸盐和次氯酸反应中,3,5-二氯-L-酪氨酸与其他产物一起形成。这表明这些反应在炎症介导的蛋白质修饰和组织损伤中的潜在作用 (Eiserich et al., 1996)。
蛋白质和核酸组分:对L-酪氨酸及其衍生物如3,5-二氯-L-酪氨酸的研究有助于理解这些组分的晶体和分子结构,这在生物化学研究中至关重要 (Frey, Koetzle, Lehmann, & Hamilton, 1973)。
组蛋白蛋白质损伤:次氯酸暴露导致组蛋白蛋白质中3,5-二氯-L-酪氨酸的形成,为染色质中的化学损伤机制提供了见解 (Kang & Neidigh, 2008)。
衍生物的合成和分析:对L-酪氨酸及其衍生物如3,5-二氯-L-酪氨酸的合成和分析研究有助于在化学和生物化学领域的各种应用 (Allevi, Olivero, & Anastasia, 2004)。
溴化蛋白质的免疫原性:对溴化蛋白质的免疫原性研究,包括涉及二卤代酪氨酸如3,5-二氯酪氨酸的研究,为过敏反应和潜在诊断标志物提供了见解 (Kato et al., 2005)。
生物技术生产:L-酪氨酸及其衍生物在生物技术生产中具有重要潜力,可用于各种工业和制药应用(Lütke-Eversloh, Santos, & Stephanopoulos, 2007)。
作用机制
3,5-Dichloro-L-tyrosine, also known as (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid L-tyrosine . It carries two chlorine atoms that replace the hydrogen atoms at the 3rd and 5th carbon atoms . This compound has been studied for its potential use in cancer treatment .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility in water and its stability in various physiological conditions .
Result of Action
It has been suggested that it may be used as a fluorescent probe, marker, and colorant due to the strong absorption caused by the chlorine atoms in its structure . It has also been studied for potential use in cancer treatment .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-L-tyrosine can be influenced by various environmental factors. For instance, its solubility in water, methanol, and ethanol, as well as its slight solubility in acidic and alkaline solutions, may affect its distribution and availability in the body . Furthermore, its stability in various physiological conditions may impact its efficacy and duration of action .
属性
IUPAC Name |
(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHURJQUHZHALJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331461 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-L-tyrosine | |
CAS RN |
15106-62-4 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DICHLORO-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,5-Dichloro-L-tyrosine in the context of chlorine gas exposure?
A1: 3,5-Dichloro-L-tyrosine is a specific biomarker identified in the plasma and lung tissue of swine exposed to chlorine gas (Cl2) [, ]. Its presence indicates exposure to Cl2 and potentially reflects the extent of oxidative damage caused by the gas.
Q2: How does the formation of 3,5-Dichloro-L-tyrosine relate to the pathophysiology of chlorine gas-induced acute lung injury?
A2: Chlorine gas inhalation leads to the formation of reactive chlorine species, which can modify various biomolecules, including proteins. The presence of 3,5-Dichloro-L-tyrosine suggests that tyrosine residues in proteins are being chlorinated. This modification can alter protein structure and function, potentially contributing to the development of acute lung injury observed after chlorine gas exposure [, ].
Q3: Can you elaborate on the use of 3,5-Dichloro-L-tyrosine and other biomarkers in the development of medical countermeasures for chlorine gas exposure?
A3: The identification of specific biomarkers like 3,5-Dichloro-L-tyrosine and 2-chlorofatty acids provides quantifiable measures of chlorine gas exposure and its biological effects [, ]. These biomarkers can be used to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















